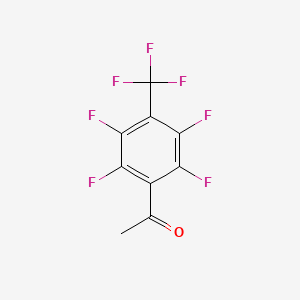
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, also known as TFTA, is a synthetic organic compound belonging to the class of fluoroacetophenones. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 87°C. TFTA is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has been used in a variety of scientific research applications. It has been used as a model compound to study the properties of fluoroacetophenones, and as a synthetic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has been used as a catalyst in the synthesis of complex molecules, including natural products, and as a ligand in coordination chemistry.
Mécanisme D'action
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is an acylating agent that is used in a variety of chemical reactions. In a typical reaction, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone reacts with a nucleophile, such as an alcohol, to form an acylated product. This reaction is catalyzed by a base, such as sodium hydroxide, which helps to protonate the nucleophile and facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone have not been extensively studied. However, it is known that 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone can act as an acylating agent, and thus it is possible that it could interfere with normal biochemical and physiological processes. Additionally, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is a synthetic organic compound, and thus it has the potential to be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has several advantages as a synthetic intermediate for lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in the lab. However, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is a synthetic compound, and thus it has the potential to be toxic if handled improperly.
Orientations Futures
There are numerous potential future directions for research involving 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone. For example, further research could be conducted to explore the biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, as well as its potential toxicity. Additionally, more research could be done to explore the use of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone as a catalyst in the synthesis of complex molecules, and as a ligand in coordination chemistry. Finally, research could be conducted to explore new synthetic methods for the preparation of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, as well as new applications for this compound.
Méthodes De Synthèse
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone can be synthesized from 4-trifluoromethylphenol and trifluoroacetic anhydride via a condensation reaction. In this reaction, the trifluoroacetic anhydride acts as an acylating agent, while the 4-trifluoromethylphenol acts as a nucleophile. The reaction proceeds via a nucleophilic attack of the phenol on the anhydride, followed by a dehydration step to form the desired product.
Propriétés
IUPAC Name |
1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c1-2(17)3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNFQCVLPIXXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

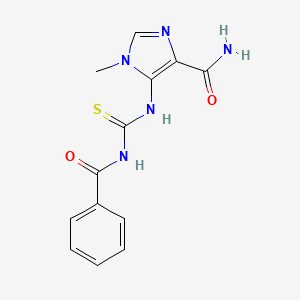
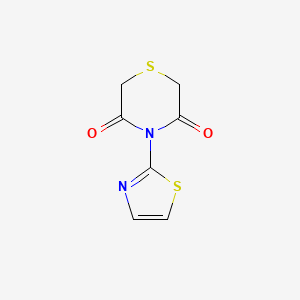

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)
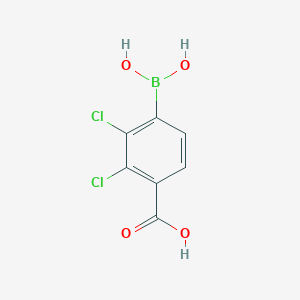
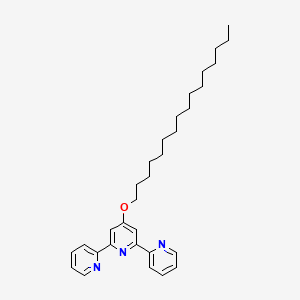
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)


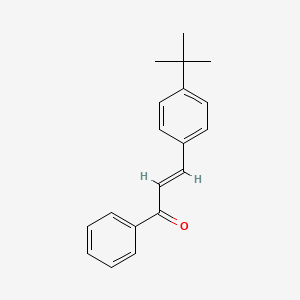
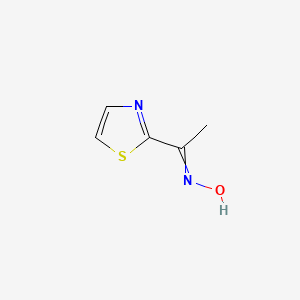
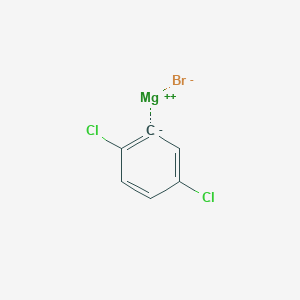
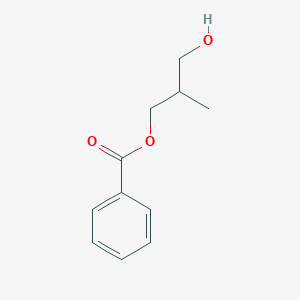
![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)